![molecular formula C15H15N3OS B5848303 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide, also known as MPACB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and urease. These enzymes play a crucial role in various physiological processes, and their inhibition by this compound can lead to the disruption of these processes, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of carbonic anhydrase activity, inhibition of urease activity, and induction of apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide in lab experiments is its ability to exhibit multiple physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the accuracy of the experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide. One potential direction is the development of new drug formulations that can enhance its therapeutic efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential applications in other scientific fields such as biotechnology and nanotechnology.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action and physiological effects have been studied extensively, and it has been shown to exhibit various biochemical and physiological effects. Further research is needed to explore its full potential and develop new drug formulations that can enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves the reaction of 4-methylbenzoyl chloride with ammonium thiocyanate, followed by the addition of 3-pyridinemethylamine. The resulting product is this compound, which can be purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide has been studied for its potential therapeutic applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11-4-6-13(7-5-11)14(19)18-15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQMZJWYJBXQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.